molecular formula C20H19N5 B15188769 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-phenyl-5-(1-pyrrolidinyl)- CAS No. 133118-26-0

4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-phenyl-5-(1-pyrrolidinyl)-

Cat. No.: B15188769
CAS No.: 133118-26-0
M. Wt: 329.4 g/mol
InChI Key: YVIPBKRUZNHNRC-UHFFFAOYSA-N
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Description

4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-phenyl-5-(1-pyrrolidinyl)- is a heterocyclic compound that belongs to the triazolobenzodiazepine class. These compounds are known for their diverse biological and pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antihypertensive properties .

Preparation Methods

The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-phenyl-5-(1-pyrrolidinyl)- typically involves the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides. The reaction is carried out in anhydrous ethanol at room temperature, followed by refluxing in anhydrous ethanol to obtain the desired triazolobenzodiazepine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-phenyl-5-(1-pyrrolidinyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include ethanol, toluene, and 1-butanol as solvents, with the choice of solvent affecting the yield and efficiency of the reactions . Major products formed from these reactions include various substituted triazolobenzodiazepines.

Scientific Research Applications

4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-phenyl-5-(1-pyrrolidinyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-phenyl-5-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, leading to its pharmacological effects. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-phenyl-5-(1-pyrrolidinyl)- can be compared with other similar compounds, such as:

The uniqueness of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-phenyl-5-(1-pyrrolidinyl)- lies in its specific substituents and the resulting pharmacological properties.

Properties

CAS No.

133118-26-0

Molecular Formula

C20H19N5

Molecular Weight

329.4 g/mol

IUPAC Name

1-phenyl-5-pyrrolidin-1-yl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine

InChI

InChI=1S/C20H19N5/c1-2-8-15(9-3-1)20-23-22-19-14-18(24-12-6-7-13-24)21-16-10-4-5-11-17(16)25(19)20/h1-5,8-11H,6-7,12-14H2

InChI Key

YVIPBKRUZNHNRC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3N4C(=NN=C4C5=CC=CC=C5)C2

Origin of Product

United States

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